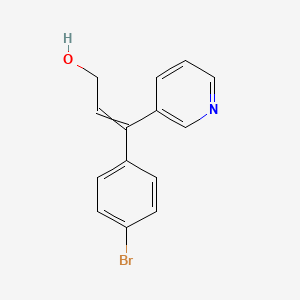![molecular formula C13H30ClPSn B14371966 Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane CAS No. 90127-42-7](/img/structure/B14371966.png)
Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane is a chemical compound with the molecular formula C14H31ClP. It is a phosphine derivative that contains a tin atom bonded to a chlorine atom and a dimethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane typically involves the reaction of dibutylphosphine with 3-chloropropyldimethylstannane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the tin-chlorine bond to a tin-hydrogen bond.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tin-hydride derivatives.
Substitution: Various substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin-phosphorus interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the synthesis of organotin compounds and as a precursor for other phosphine derivatives.
Mecanismo De Acción
The mechanism of action of Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The tin and phosphorus atoms play a crucial role in its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Dibutylphosphine: Lacks the tin-chlorine moiety, making it less reactive in certain substitution reactions.
Triphenylphosphine: Contains phenyl groups instead of butyl groups, leading to different steric and electronic properties.
Dimethylphosphine: Smaller and less sterically hindered, affecting its reactivity and coordination behavior.
Uniqueness
Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane is unique due to the presence of both tin and phosphorus atoms, which impart distinct reactivity and coordination properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications .
Propiedades
Número CAS |
90127-42-7 |
|---|---|
Fórmula molecular |
C13H30ClPSn |
Peso molecular |
371.51 g/mol |
Nombre IUPAC |
dibutyl-[3-[chloro(dimethyl)stannyl]propyl]phosphane |
InChI |
InChI=1S/C11H24P.2CH3.ClH.Sn/c1-4-7-10-12(9-6-3)11-8-5-2;;;;/h3-11H2,1-2H3;2*1H3;1H;/q;;;;+1/p-1 |
Clave InChI |
SMMYEARWJKGXIY-UHFFFAOYSA-M |
SMILES canónico |
CCCCP(CCCC)CCC[Sn](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


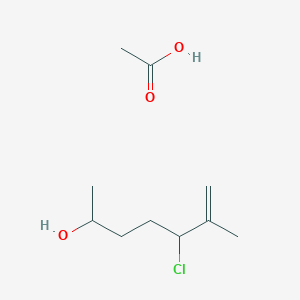
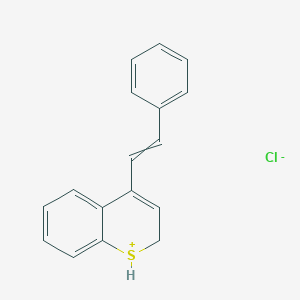
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide](/img/structure/B14371897.png)

![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]-2-methylpropan-2-ol](/img/structure/B14371907.png)
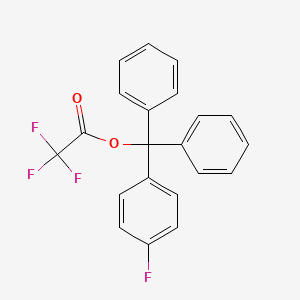
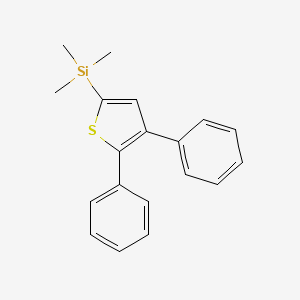
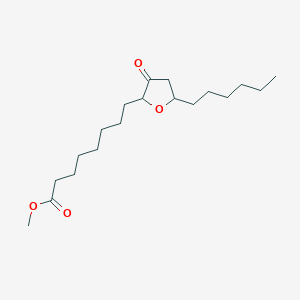
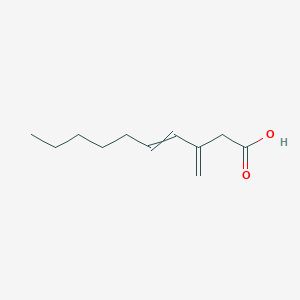
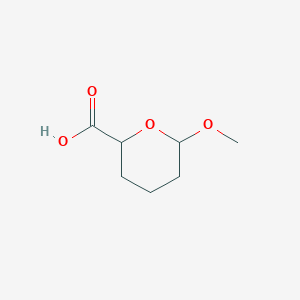
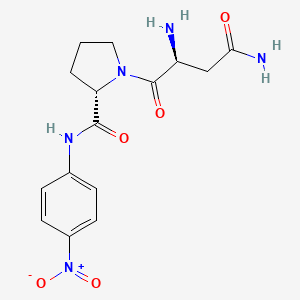
![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)
